2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic derivative featuring an isoindole-1,3-dione core fused to a substituted pyrazole moiety via a methylene bridge. The pyrazole ring is substituted with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4. This structural motif combines the planar aromaticity of isoindole-dione with the electron-withdrawing properties of the trifluoromethyl group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
The isoindole-dione scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C14H10F3N3O2 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-[[1-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10F3N3O2/c1-19-6-10(14(15,16)17)11(18-19)7-20-12(21)8-4-2-3-5-9(8)13(20)22/h2-6H,7H2,1H3 |
InChI Key |
ZLQILIVLYADCBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:
Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride and triethylamine (TEA) as an acid-capturer.
Cyclization: The acylated product is then cyclized in a mixed solvent of methanol and water.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity by influencing its electronic properties . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
To contextualize the unique features of the target compound, a comparative analysis with structurally related analogs is provided below.
Structural and Functional Group Variations
Compound A :
- Name : 2-(1-Benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C₁₈H₁₃N₃O₂
- Molecular Weight : 303.31 g/mol
- Substituents : A benzyl group (C₆H₅CH₂-) at position 1 of the pyrazole.
- Key Features : The bulky benzyl group introduces significant steric hindrance and aromaticity, which may enhance hydrophobic interactions but reduce solubility in polar solvents. Compared to the target compound, the absence of a trifluoromethyl group diminishes electron-withdrawing effects .
Compound B :
- Name : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione
- Molecular Formula : C₁₃H₁₁N₃O₂
- Molecular Weight : 241.24 g/mol
- Key Features : The methyl group at pyrazole position 1 is retained, but the absence of the trifluoromethyl group and the indole-dione (vs. isoindole-dione) core alters electronic properties. This compound may exhibit reduced metabolic stability due to the lack of fluorine .
Target Compound :
- Name : 2-{[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C₁₄H₁₁F₃N₄O₂ (calculated)
- Molecular Weight : ~340.26 g/mol (estimated)
- Substituents : Methyl at pyrazole position 1; trifluoromethyl at position 4.
- The isoindole-dione core retains planar aromaticity for π-π stacking.
Data Table: Comparative Properties
| Property | Compound A | Compound B | Target Compound |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₂ | C₁₃H₁₁N₃O₂ | C₁₄H₁₁F₃N₄O₂ |
| Molecular Weight | 303.31 g/mol | 241.24 g/mol | ~340.26 g/mol |
| Pyrazole Substituents | 1-Benzyl, 4-H | 1-Methyl, 4-H | 1-Methyl, 4-CF₃ |
| Core Structure | Isoindole-1,3-dione | Indole-2,3-dione | Isoindole-1,3-dione |
| logP (Estimated) | ~3.5 | ~1.8 | ~2.8 |
| Electron Effects | Moderate (benzyl) | Weak (methyl) | Strong (CF₃) |
Implications of Structural Differences
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to Compound B but remains lower than the highly hydrophobic benzyl group in Compound A.
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, enhancing bioavailability compared to non-fluorinated analogs .
- Synthetic Accessibility : The trifluoromethyl group introduces synthetic challenges, such as the need for specialized fluorination reagents, whereas benzyl and methyl groups are more straightforward to incorporate .
Biological Activity
2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, with the CAS number 1801270-08-5, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.24 g/mol
IUPAC Name: 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
The compound features a pyrazole ring substituted with a trifluoromethyl group and an isoindole-1,3-dione moiety, which contributes to its distinctive chemical behavior and biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances the compound's stability and bioactivity by modifying its electronic properties. These modifications can lead to increased affinity for certain receptors or enzymes involved in various biochemical pathways.
Biological Activity
Research indicates that 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exhibits several biological activities:
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties. Its structure allows it to inhibit viral replication by interfering with viral enzymes or cellular processes essential for viral life cycles.
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound can selectively inhibit enzymes such as ELOVL6 (elongation of very long-chain fatty acids protein 6), which plays a crucial role in lipid metabolism. A study reported that a related compound exhibited over 30-fold selectivity for ELOVL6 compared to other family members, indicating potential therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
